5-Chloro-1-methyl-1H-benzimidazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-1-methyl-1H-benzimidazol-2-amine derivatives often involves multi-step processes. For example, Pan Fu-you (2009) described a four-step reaction starting from diethyl ethaneioate to synthesize 5-Chloro-1-methyl-4-nitroimidazole, a closely related compound, with an overall yield of 61.3% (Pan Fu-you, 2009).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been a subject of various studies. Yan-An Li et al. (2012) analyzed the structure of a similar compound, 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, highlighting its antiperiplanar conformation and hydrogen bonding network (Yan-An Li et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives are diverse. S. Ram et al. (1992) synthesized a series of 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, demonstrating various chemical properties and potential applications (S. Ram et al., 1992).
Physical Properties Analysis
The physical properties of this compound derivatives can be determined using various spectroscopic and analytical techniques. M. Noolvi et al. (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and analyzed their physical properties using NMR, IR, and mass spectrometry (M. Noolvi et al., 2014).
Scientific Research Applications
Pharmaceutical Applications :
- DNA Topoisomerase I Inhibition : A derivative, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II), inhibits mammalian type I DNA topoisomerase I, suggesting potential therapeutic applications (Alpan, Gunes, & Topçu, 2007).
- Anti-Inflammatory Activity : Novel methyl amino and hydrazinoid benzoimidazoles demonstrate significant anti-inflammatory effects, comparable to Indomethacin, and are well-tolerated in acute toxicity studies (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).
- Antihypertensive Activity : Benzimidazole derivatives with angiotensin II receptor antagonistic properties show potential for antihypertensive treatment (Sharma, Kohli, & Sharma, 2010).
- Analgesic and Anti-Inflammatory Properties : Synthesized 2-substituted benzimidazole derivatives exhibit notable analgesic and anti-inflammatory activities (Mariappan, Hazarika, Alam, Karki, Patangia, & Nath, 2015).
- Antimicrobial Activity : Novel benzimidazole derivatives synthesized from carbon disulfide, amines, and formaldehyde demonstrate promising antimicrobial properties (Zaheeruddin, 2012).
Chemical Synthesis and Organic Chemistry :
- Improved Synthesis Processes : An enhanced process yields 5-chloro-1-methyl-4-nitroimidazole, demonstrating the efficiency of amination with a methylamine aqueous solution and nitric acid addition (Pan Fu-you, 2009).
- Synthesis of Palladium(II) and Platinum(II) Complexes : These complexes containing benzimidazole ligands show promising anticancer activity, with applications in breast and colon cancer treatment (Ghani & Mansour, 2011).
Material Science :
- Enhanced Dielectric Properties : Cu()-crosslinked polyimides exhibit improved dielectric, thermal, and mechanical properties, potentially beneficial for high-temperature capacitors (Qian, Hu, Zhang, Wang, Chen, & Yao, 2020).
Future Directions
While specific future directions for “5-Chloro-1-methyl-1H-benzimidazol-2-amine” were not found, benzimidazole derivatives are a focus of ongoing research due to their significant medicinal and pharmacological properties . They are being explored for their potential as anti-inflammatory agents , and several promising therapeutic candidates are undergoing human trials .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, contributing to their broad range of pharmacological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
properties
IUPAC Name |
5-chloro-1-methylbenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDYOBDSZXQLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879360 | |
Record name | 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103748-25-0 | |
Record name | 1H-Benzimidazol-5-amine, 2-(4-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103748250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-BENZIMIDAZOL-5-AMINE, 2-(4-AMINOPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKW2888RV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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